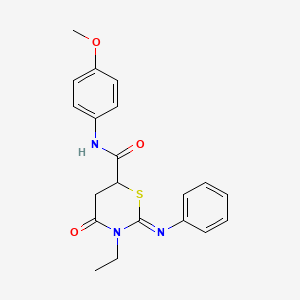
ethyl 2-cyclohexyl-3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-cyclohexyl-3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropanoate is a complex organic compound that features a quinoline derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyclohexyl-3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropanoate typically involves multi-step organic reactions. One possible route could involve the initial formation of the quinoline ring, followed by the introduction of the cyclohexyl group and the esterification to form the final product. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized for each step to ensure high yield and purity.
Industrial Production Methods
Industrial production of such compounds would likely involve scalable synthetic routes that can be performed under controlled conditions. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-cyclohexyl-3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Various substitution reactions could be employed to replace specific atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would be tailored to the specific transformation desired, including temperature, solvent, and time.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Applications De Recherche Scientifique
Ethyl 2-cyclohexyl-3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropanoate may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action for ethyl 2-cyclohexyl-3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropanoate would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating biochemical processes. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other quinoline derivatives or esters with comparable structures. Examples could be:
- Ethyl 2-cyclohexyl-3-quinolin-1(2H)-yl-3-oxopropanoate
- Ethyl 2-cyclohexyl-3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxobutanoate
Uniqueness
The uniqueness of ethyl 2-cyclohexyl-3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropanoate could lie in its specific structural features, such as the combination of the cyclohexyl group with the quinoline ring and the ester functionality. These features might confer unique chemical properties or biological activities that distinguish it from similar compounds.
Propriétés
Formule moléculaire |
C20H27NO3 |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
ethyl 2-cyclohexyl-3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropanoate |
InChI |
InChI=1S/C20H27NO3/c1-2-24-20(23)18(16-10-4-3-5-11-16)19(22)21-14-8-12-15-9-6-7-13-17(15)21/h6-7,9,13,16,18H,2-5,8,10-12,14H2,1H3 |
Clé InChI |
RKJFWMJPNDFSLE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1CCCCC1)C(=O)N2CCCC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-fluorophenyl)-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B15032308.png)
![N-(4-Methoxyphenyl)-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide](/img/structure/B15032316.png)
![4-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B15032318.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-{3-[(3,4-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15032320.png)
![N-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15032328.png)
![N-benzyl-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15032342.png)
![Ethoxy[2-(2-{2-[ethoxy(hydroxy)phosphoryl]phenoxy}ethoxy)phenyl]phosphinic acid](/img/structure/B15032345.png)

![3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B15032364.png)
![4-(4-chlorophenyl)-3-(4-fluorophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B15032375.png)
![9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15032386.png)
![3,4,5-trimethoxy-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B15032394.png)
![3-[(2E)-2-(5-bromo-2-methoxybenzylidene)-1-methylhydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B15032401.png)
